7-Oxabicyclo[2.2.1]heptane-2-carbaldehyde
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Overview
Description
7-Oxabicyclo[2.2.1]heptane-2-carbaldehyde is a chemical compound with the CAS Number: 878167-02-3 . It has a molecular weight of 126.16 . The IUPAC name for this compound is 7-oxabicyclo [2.2.1]heptane-2-carbaldehyde .
Synthesis Analysis
The synthesis of 7-Oxabicyclo[2.2.1]heptane and its derivatives is commonly achieved through the Diels–Alder reaction of furans with olefinic or acetylenic dienophiles . A new class of conformationally constrained 7-oxabicyclo [2.2.1]heptane-2,3-dicarboxamides (OBDA) of three secondary amines was synthesized .Molecular Structure Analysis
The molecular structure of this compound can be viewed using Java or Javascript . The structures of phases III and IV are ordered and have been solved from the powder diffraction data by direct-space methods .Chemical Reactions Analysis
This compound undergoes several reactions. For instance, it undergoes oxetane ring-opening to give the corresponding 2-arylpropane-1,3-diol dinitrates . The reaction of 7-oxabicyclo [2.2.1]heptane gives exclusively trans -cyclohexane-1,4-diol dinitrate .Physical and Chemical Properties Analysis
The physical form of this compound is liquid . It has a storage temperature of -10 . The density of 7-Oxabicyclo[2.2.1]heptane is 0.968 g/mL at 25 °C .Scientific Research Applications
Reactivity Towards Brønsted Acids
7-Oxabicyclo[2.2.1]heptadiene derivatives, including 7-Oxabicyclo[2.2.1]heptane-2-carbaldehyde, demonstrate varied reactions when treated with Brønsted acids. These reactions can lead to the formation of phenols, fulvenes, and products from retro-Diels–Alder-like reactions, influenced by experimental conditions and the nature of the Brønsted acid used (Maggiani, Tubul, & Brun, 1999).
Construction of Bicyclic Systems
A novel method for constructing a 7-oxabicyclo[2.2.1]heptane skeleton was developed using cis-3,4-epoxy-1-cyclohexanol derivatives, derived from 3-cyclohexen-1-ol derivatives. This process, involving heating with lithium iodide in propionitrile, allows for high-yield transformation into the 7-oxabicyclo[2.2.1]heptane derivative (Iwakura, Tokura, & Tanino, 2017).
Synthesis of Optically Active Derivatives
The synthesis of optically active 7-oxabicyclo[2.2.1]heptane derivatives has been achieved. This involves converting 7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride to diastereoisomeric acid-esters, which are then transformed to enantiomerically pure lactones (Das, Haslanger, Gougoutas, & Malley, 1987).
Preparation for Carbohydrate Derivatives
The 7-oxabicyclo[2.2.1]heptanyl system offers a rapid, stereoselective entry into carbohydrate derivatives. This is facilitated by the Diels-Alder reaction of furan with various dienophiles (Ager & East, 1994).
Enantiomerically Pure Building Blocks
(±)-1-Methyl-7-oxabicyclo[2.2.1]heptan-2-one, derived from this compound, is a versatile chiral building block useful in the synthesis of various terpenoids, including eudesmanes, agarofurans, and norcarotenoids (Guangzhe Yu, 2005).
Synthesis of Protected Amino-hydroxy-cyclopentane-carbaldehyde Derivatives
7-Oxabicyclo[2.2.1]hept-5-en-2-yl derivatives undergo cycloaddition to give protected amino-hydroxy-cyclopentane-carbaldehyde derivatives with high stereoselectivity (Reymond & Vogel, 1990).
Wagner-Meerwein Rearrangements
7-Oxabicyclo[2.2.1]hept-2-enes can rearrange to 2-oxabicyclo[2.2.1]heptane derivatives under specific reaction conditions, offering insight into Wagner-Meerwein 1,2-bond shifts in alkyl groups (Campbell, Sainsbury, & West, 1987).
Safety and Hazards
Future Directions
Compounds related to 7-Oxabicyclo[2.2.1]heptane-2-carbaldehyde, such as 7 and 8, are good inhibitors of calcineurin [protein phosphatase 2B (PP2B)] which is a calcium- and calmodulin-regulated enzyme composed of a 59-kDa catalytic subunit (CnA) and a 19-kDa calcium-binding subunit (CnB) . This suggests potential future directions in the study of these compounds.
Mechanism of Action
Target of Action
Related compounds such as 7-oxanorbornanes have been found to exhibit biological activity , suggesting potential interactions with biological targets.
Biochemical Pathways
It’s worth noting that 7-oxanorbornanes and their derivatives have been used in the synthesis of various bioactive compounds , indicating potential involvement in diverse biochemical pathways.
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules The nature of these interactions is complex and depends on the specific biochemical context
Cellular Effects
It is possible that this compound influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
It is possible that this compound interacts with various enzymes or cofactors and may affect metabolic flux or metabolite levels
Transport and Distribution
It is possible that this compound interacts with transporters or binding proteins and may affect its localization or accumulation
Subcellular Localization
It is possible that this compound is directed to specific compartments or organelles by targeting signals or post-translational modifications
Properties
IUPAC Name |
7-oxabicyclo[2.2.1]heptane-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c8-4-5-3-6-1-2-7(5)9-6/h4-7H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQBTXMZEYAAYHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1O2)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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